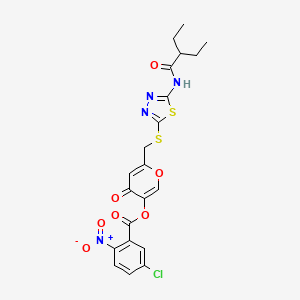

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate

Description

This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core linked to a 4-oxo-4H-pyran moiety via a thioether bridge, with additional functionalization by a 2-ethylbutanamido group and a 5-chloro-2-nitrobenzoate ester. The thiadiazole ring is known for its electron-deficient properties and role in enhancing bioactivity, while the pyran ring contributes to conformational rigidity. The chloro and nitro substituents on the benzoate ester likely influence electronic effects and metabolic stability .

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O7S2/c1-3-11(4-2)18(28)23-20-24-25-21(35-20)34-10-13-8-16(27)17(9-32-13)33-19(29)14-7-12(22)5-6-15(14)26(30)31/h5-9,11H,3-4,10H2,1-2H3,(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXTZPWONHKLQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:

Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Ethylbutanamido Group: This step might involve amide bond formation using coupling reagents like EDCI or DCC.

Construction of the Pyranone Ring: This could be synthesized via a cyclization reaction involving a suitable precursor.

Introduction of the Nitrobenzoate Moiety: This step may involve esterification reactions using reagents like DCC and DMAP.

Industrial Production Methods

In an industrial setting, the production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve:

Scaling up reactions: Ensuring that reactions are efficient and reproducible on a larger scale.

Purification techniques: Utilizing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The thiadiazole ring can be oxidized to introduce additional functional groups.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Nucleophiles: Including amines, thiols, or alcohols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted benzoates.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate exhibit significant antibacterial and antifungal properties. The incorporation of the thiadiazole ring has been linked to enhanced antimicrobial efficacy against various pathogens .

Anticancer Properties

Studies suggest that this compound may also have anticancer potential. The pyran and benzoate components can interact with biological targets involved in cancer progression, making it a candidate for further investigation in cancer therapeutics .

Agricultural Applications

The compound's biological properties extend to agricultural science, where it may be used as a pesticide or fungicide. Its ability to inhibit microbial growth can be harnessed to protect crops from diseases caused by bacteria and fungi .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activities of derivatives similar to the compound . Results showed that modifications in the thiadiazole structure significantly enhanced activity against Gram-positive bacteria, suggesting potential for developing new antibiotics .

Case Study 2: Agricultural Applications

In agricultural trials, formulations containing compounds with similar structures demonstrated effective control over fungal pathogens in crops, leading to improved yield and quality .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other thiadiazole derivatives, but key differences in substituents and linkage groups define its uniqueness:

| Compound | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| Target Compound | 1,3,4-Thiadiazole + Pyran | 2-Ethylbutanamido, 5-chloro-2-nitrobenzoate | Thioether, ester, amide, nitro, chloro |

| 4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide [6a-o] | 1,3,4-Thiadiazole + Pyrazole | Sulfonamide, phenyl, chloro | Sulfonamide, imine, chloro |

| 5-(4-chloro-benzyl)-4-aryl-4H-1,2,4-triazole-3-thiol | 1,2,4-Triazole | 4-Chloro-benzyl, aryl | Thiol, triazole |

| 5-(pyridine-4yl)-1,3,4-thiadiazole-2-amine | 1,3,4-Thiadiazole | Pyridinyl, amine | Amine, heteroaromatic |

Key Observations :

- The target compound’s thioether linkage (vs.

- The 5-chloro-2-nitrobenzoate ester introduces strong electron-withdrawing effects, which could modulate reactivity in biological systems compared to simpler esters or sulfonamides .

- Unlike triazole- or pyrazole-containing analogues, the pyran ring in the target compound may confer greater metabolic stability due to reduced oxidative susceptibility .

Physicochemical Properties

| Property | Target Compound | Sulfonamide Analogues [6a-o] | Triazole-Thiol Analogues |

|---|---|---|---|

| Molecular Weight | ~550–600 g/mol (estimated) | 450–500 g/mol | 300–350 g/mol |

| LogP (Predicted) | 3.5–4.0 | 2.0–2.5 | 1.5–2.0 |

| Water Solubility | Low | Moderate | High |

| Electron-Withdrawing Groups | Nitro, chloro | Chloro, sulfonamide | Chloro |

Notes:

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features several key structural components:

- Thiadiazole moiety : Known for its diverse biological activities.

- Pyran ring : Contributes to the compound's reactivity and potential therapeutic effects.

- Benzoate ester group : Enhances solubility and bioavailability.

The molecular formula is with a molecular weight of 527.5 g/mol .

Synthesis

The synthesis involves multiple steps:

- Formation of the thiadiazole ring : Utilizing hydrazine derivatives and carbon disulfide under acidic conditions.

- Synthesis of the pyran structure : Typically through a condensation reaction.

- Esterification : The final step involves forming the benzoate ester using a strong acid catalyst.

Antimicrobial Properties

Research indicates that compounds similar to this structure exhibit significant antimicrobial activity. For instance, derivatives containing the thiadiazole moiety have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL .

Anticancer Activity

Studies have demonstrated that related compounds can inhibit cancer cell proliferation. For example, compounds with a similar structural framework have been tested against human cancer cell lines, showing IC50 values in the low micromolar range. These results suggest potential applications in cancer therapy .

Anticholinesterase Activity

The compound's structural components suggest it may inhibit acetylcholinesterase (AChE), an important target in Alzheimer's disease treatment. Some derivatives have shown AChE inhibitory activity comparable to known drugs like donepezil, with IC50 values below 1 μM .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By binding to active sites on target enzymes such as AChE, leading to increased levels of neurotransmitters.

- Disruption of Cell Membranes : The thioether linkages may disrupt bacterial cell membranes, contributing to antimicrobial effects.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that related compounds can act as antioxidants, reducing oxidative stress in cells .

Case Studies

-

Antimicrobial Testing : A study evaluated the antimicrobial efficacy of thiadiazole derivatives against clinical isolates. The results indicated that modifications at specific positions significantly enhanced activity.

Compound MIC (μg/mL) Activity Compound A 50 Moderate Compound B 25 High Compound C 10 Very High - AChE Inhibition Study : A series of synthesized derivatives were tested for their ability to inhibit AChE. The most potent compound displayed an IC50 of 0.6 μM, indicating strong potential for Alzheimer’s treatment .

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves sequential functionalization of the thiadiazole and pyran cores. Key steps include:

- Thiadiazole amidation : Introducing the 2-ethylbutanamido group via nucleophilic substitution under basic conditions (e.g., NaHCO₃, 60°C) .

- Thioether formation : Reacting the thiadiazole-thiol with a chloromethylpyran intermediate using DMF as a solvent at 80°C .

- Esterification : Coupling the pyran-oxo group with 5-chloro-2-nitrobenzoyl chloride in the presence of triethylamine . Optimization focuses on temperature control, solvent polarity, and stoichiometric ratios to minimize side products. Yields are monitored via TLC and HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

Structural validation requires:

- ¹H/¹³C NMR : To confirm substituent positions and purity (e.g., pyran C=O at ~170 ppm, thiadiazole S-C-N signals) .

- High-resolution mass spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺ matching theoretical mass).

- FT-IR : To identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, amide N-H at ~3300 cm⁻¹) .

Q. What solubility challenges are anticipated, and how can they be addressed?

The compound’s hydrophobicity (due to aromatic nitro and chloro groups) limits aqueous solubility. Strategies include:

- Co-solvent systems : Use DMSO-water or ethanol-PEG mixtures for in vitro assays.

- Derivatization : Introduce polar groups (e.g., sulfonate) at the pyran 4-oxo position without disrupting bioactivity .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the thiadiazole’s sulfur for hydrogen bonding .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories in GROMACS, focusing on RMSD and binding free energy (MM/PBSA) .

- QSAR models : Correlate substituent electronegativity (e.g., nitro vs. chloro) with inhibitory activity against kinase targets .

Q. What experimental designs are recommended to resolve contradictory bioactivity data in analogs?

Contradictions may arise from assay variability or off-target effects. Solutions include:

- Dose-response standardization : Test a 10-point concentration range (1 nM–100 µM) across multiple cell lines (e.g., HEK293 vs. HeLa) .

- Target deconvolution : Use CRISPR-Cas9 knockouts or siRNA silencing to confirm specificity for hypothesized pathways .

- Metabolite profiling : LC-MS/MS to rule out degradation products interfering with assays .

Q. How does the compound’s stability under physiological conditions impact its applicability?

- pH-dependent degradation : Test stability in buffers (pH 2–9) over 24 hours. The ester group may hydrolyze in acidic conditions, requiring prodrug strategies .

- Light sensitivity : UV-Vis spectroscopy to monitor nitro group photodegradation; store in amber vials under inert gas .

- Plasma stability : Incubate with human plasma (37°C, 1 hour) and quantify parent compound via UPLC .

Methodological Comparisons

Q. What are the advantages of flow chemistry over batch synthesis for scaling up production?

- Precision : Continuous flow reactors (e.g., microfluidic chips) enable exact control of residence time and temperature, critical for exothermic steps like amidation .

- Reproducibility : Reduced batch-to-batch variability by eliminating manual transfers .

- Safety : Contain hazardous intermediates (e.g., nitrobenzene derivatives) within closed systems .

Q. How do structural analogs inform SAR studies for this compound?

Comparative analysis of analogs (e.g., replacing 5-chloro-2-nitrobenzoate with 2-fluorobenzoate) reveals:

- Electron-withdrawing groups : Nitro substituents enhance electrophilicity, improving kinase inhibition but reducing solubility .

- Thiadiazole modifications : Replacing sulfur with oxygen decreases metabolic stability but increases oral bioavailability . Tabulated IC₅₀ values against COX-2:

| Analog Substituent | IC₅₀ (µM) | LogP |

|---|---|---|

| 5-NO₂, 2-Cl | 0.12 | 3.8 |

| 5-F, 2-Cl | 0.45 | 2.9 |

| Parent compound | 0.08 | 4.1 |

Data suggests nitro groups optimize potency despite higher lipophilicity .

Troubleshooting & Optimization

Q. How can low yields during thioether formation be improved?

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate binding proteins for LC-MS/MS identification .

- Transcriptomics : RNA-seq to map gene expression changes in treated vs. untreated cells (e.g., NF-κB pathway downregulation) .

- In vivo PET imaging : Radiolabel with ¹⁸F to track biodistribution in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.